6-(Difluoromethyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(difluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGCBNZTTZQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Difluoromethyl Pyridazin 3 Amine and Its Derivatives
Construction of the Pyridazine (B1198779) Core
The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through a variety of robust chemical reactions. These methods provide access to a wide array of substituted pyridazine scaffolds.
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, offering a powerful method for ring formation. nih.gov In the context of pyridazine synthesis, intramolecular [4+2] Diels-Alder reactions with inverse electron demand are particularly valuable. mdpi.com This strategy has been successfully applied to prepare various fused systems. mdpi.com For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to yield fused benzonitriles. mdpi.com The presence of an electron-withdrawing group, such as a cyano function, on the pyridazine ring is often essential for these transformations to proceed efficiently. mdpi.com
Different modes of cycloaddition, such as [3+3] and [3+2] annulations, have also been employed to construct highly functionalized pyridazine esters. nih.gov One approach involves the in situ generation of an α-diazoester anion, which acts as a 1,3-dipole and undergoes a [3+3] annulation with chalcone (B49325) epoxides. nih.gov This method is noted for its mild conditions and high regioselectivity. nih.gov Similarly, copper-catalyzed [3+2] cycloaddition reactions have been used to create fused pyridazine derivatives. nih.gov
| Reaction Type | Reactants | Key Features | Resulting Structure |
|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | 3-(Alkynyloxy)-4-pyridazinecarbonitriles | Thermally induced, inverse electron demand. mdpi.com | Fused Benzonitriles mdpi.com |
| [3+3] Annulation | α-diazo-β-ketoester and Chalcone Epoxides | Base-mediated, mild conditions, high regioselectivity. nih.gov | Highly Functionalized Pyridazine Esters nih.gov |
| Copper-Catalyzed [3+2] Cycloaddition | 2-Arylidene-5-oxopyrazolidin-2-ium-1-ides and an Ethynyl-pyrimido[4,5-c]pyridazine | Uses Cu(I) as a catalyst; moderate to excellent yields. nih.gov | Fused Pyridazine Derivatives nih.gov |
Copper catalysis provides an efficient pathway for synthesizing pyridazine cores through dehydrogenative coupling reactions. rsc.orgnih.gov A notable example is the self-coupling and cyclization of 5-aminopyrazoles. rsc.org This reaction facilitates the simultaneous formation of both a C(sp2)–C(sp2) bond and an N–N bond in a single operation, yielding a variety of pyridazine cores. rsc.orgnih.gov
The process is typically catalyzed by a Cu(I) source, such as copper(I) bromide (CuBr), in the presence of an additive like benzoic acid and an oxidant like silver carbonate. rsc.org The reaction proceeds via a proposed radical-mediated mechanism. rsc.org The choice of catalyst and additives is crucial; for instance, using other catalysts like Pd(OAc)2 or FeCl3 alone did not yield the desired product. rsc.org This methodology is valued for its step and atom economy, representing an environmentally benign approach to the pyridazine scaffold. rsc.org
| Substrate | Catalyst System | Key Transformation | Yield |
|---|---|---|---|
| 5-Aminopyrazoles | CuBr (10 mol%), Ag2CO3 (1 eq.), Benzoic Acid (1 eq.) | Dehydrogenative self-coupling/cyclization. rsc.org | Reasonable to good yields rsc.org |
The organophosphorus-catalyzed diaza-Wittig reaction has emerged as a novel and effective method for synthesizing substituted pyridazines. rsc.orgrsc.org This reaction avoids the use of transition metals and offers a route to derivatives that can be difficult to access through other means. thieme-connect.com The process typically involves the cyclization of diazo derivatives in the presence of a catalytic amount of a phospholene oxide, such as 3-methyl-1-phenyl-2-phospholene-1-oxide, and a reducing agent like diphenylsilane. rsc.orgthieme-connect.com
The proposed catalytic cycle involves four key steps: reduction of the phospholene oxide catalyst, formation of a phosphazine intermediate from the reaction with a diazo compound, conversion to an oxazaphosphetane intermediate, and finally, the release of the pyridazine product with regeneration of the catalyst. rsc.org This methodology is applicable to the synthesis of a wide range of tri- and tetrasubstituted pyridazines bearing various functional groups, often with good to excellent yields. rsc.orgthieme-connect.com The synthesis starts from 1,3-diketones, which are converted in several steps to the necessary diazo precursors for the key diaza-Wittig cyclization. nih.govthieme-connect.com
| Starting Material | Catalyst/Reagent | Reaction Conditions | Key Advantage |
|---|---|---|---|
| Diazo derivatives from 1,3-diketones nih.gov | 10 mol% 3-methyl-1-phenyl-2-phospholene-1-oxide / Diphenylsilane rsc.org | Toluene, 100 °C, 16 hours rsc.org | First organophosphorus-catalyzed diaza-Wittig reaction; provides access to C4/C6 substituted pyridazines. rsc.orgthieme-connect.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgnih.gov This approach is celebrated for its high atom economy, reduced waste, and operational simplicity. nih.govnih.gov While specific MCRs leading directly to 6-(difluoromethyl)pyridazin-3-amine are not prominently documented, the principles of MCRs are widely applied to the synthesis of diverse heterocyclic scaffolds, including pyridazines. frontiersin.org
Named reactions like the Biginelli, Hantzsch, Ugi, and Passerini reactions are foundational MCRs used to build a variety of heterocycles. frontiersin.orgnih.gov These strategies can be adapted to construct pyridazine precursors or the ring itself by carefully selecting the starting components. The power of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple starting materials, making them an attractive, albeit less explored, avenue for constructing functionalized pyridazine libraries. frontiersin.orgyoutube.com
Regioselective Introduction of the Difluoromethyl Moiety
The introduction of a difluoromethyl (CF2H) group is a critical step in the synthesis of the target compound. This moiety is known to significantly influence the physicochemical and biological properties of molecules in medicinal and agricultural chemistry. nih.gov
Direct C–H difluoromethylation of heteroaromatic rings is a highly desirable and economically efficient strategy. nih.gov While methods for pyridines are more established, the underlying principles can be extended to pyridazine systems. nih.govresearchgate.net Recent advances have focused on visible-light-triggered organic photoredox catalysis for the direct C–H difluoromethylation of various heterocycles. nih.gov
This approach uses an inexpensive and commercially available CF2H radical source, such as sodium difluoromethanesulfonate (CF2HSO2Na), and an organic photosensitizer like Rose Bengal. nih.gov The reaction proceeds under mild conditions, often using oxygen from the air as a green oxidant, and avoids the need for metal catalysts. nih.gov This methodology has proven effective for a range of nitrogen-containing heterocycles, including pyrazines, quinoxalines, and pyridines, delivering the difluoromethylated products in moderate to excellent yields. nih.gov The regioselectivity on the pyridazine ring would be governed by the electronic nature of the heterocycle and the specific reaction conditions employed.
| Substrate Type | Reagent/Catalyst | Key Features | Applicability |
|---|---|---|---|
| Nitrogen Heterocycles (e.g., Quinoxalinones, Pyrazines) nih.gov | CF2HSO2Na / Rose Bengal (photocatalyst) nih.gov | Visible-light triggered, metal-free, uses O2 as oxidant, mild conditions. nih.gov | Highly applicable for direct C-H difluoromethylation of pyridazine rings. nih.gov |
| Pyridines | Oxazino pyridine (B92270) intermediates / CF2H radical source researchgate.net | Allows for regioselective meta- or para-difluoromethylation by switching between basic and acidic conditions. researchgate.net | Demonstrates the principle of regiocontrol in C-H functionalization of N-heterocycles. researchgate.net |
Utilizing Difluorinated Building Blocks in Synthesis
A primary strategy for constructing difluoromethylated pyridazines involves the use of pre-functionalized building blocks that already contain the difluoromethyl group. This approach circumvents the often harsh conditions required for direct fluorination and allows for more controlled and predictable outcomes.
One common method involves the N- or O-difluoromethylation of pyridazinone precursors. For instance, bromodifluoromethyltrimethylsilane (TMSCF₂Br) has been identified as a promising reagent for introducing the difluoromethyl group onto the pyridazine ring system. nih.gov Another powerful building block is the stable and isolable difluoromethyl zinc reagent, which can be prepared from the reaction of ICF₂H with diethyl zinc. This reagent, in combination with a nickel catalyst, can effectively difluoromethylate aryl halides at room temperature, representing a mild and unprecedented method for this transformation. nih.gov
The synthesis of fused pyridine building blocks through methods like diboration-electrocyclization sequences also provides a pathway to complex heterocyclic structures that can be further elaborated. nih.gov While pyridazines are rare in nature, synthetic routes often rely on building blocks like hydrazines, which are condensed with 1,4-dicarbonyl compounds to form the core ring structure. wikipedia.org
Table 1: Examples of Difluorinated Building Blocks and Reagents
| Reagent/Building Block | Chemical Name | Application |
|---|---|---|
| TMSCF₂Br | Bromodifluoromethyltrimethylsilane | N- and O-difluoromethylation of pyridazinones nih.gov |
| ICF₂H/Et₂Zn | Iodo(difluoro)methane / Diethylzinc | Forms a stable difluoromethyl zinc reagent for Ni-catalyzed coupling nih.gov |
| Difluoroacetic Anhydride (DFAA) | (CF₂HCO)₂O | Used in cyclization reactions to form fused heterocycles rsc.org |
Advanced C-H Difluoromethylation Approaches
Direct C-H difluoromethylation represents a highly atom-economical approach to synthesizing the target compounds. While challenging, especially at the meta-position of pyridine-like heterocycles, significant advances have been made. nih.gov The inherent electronic nature of the pyridine core typically directs functionalization to the ortho- and para-positions. nih.govresearchgate.net
To overcome this, methods involving a temporary dearomatization-rearomatization sequence have been developed. For example, pyridines can be converted into oxazino pyridine intermediates. These intermediates can then undergo a radical-based meta-C-H difluoromethylation. nih.gov By altering the reaction conditions, such as treating the oxazino pyridines with acid to form pyridinium (B92312) salts, the regioselectivity can be switched to favor para-C-H difluoromethylation via a Minisci-type alkylation. nih.govdntb.gov.ua These strategies, developed for pyridines, offer a promising blueprint for the direct and site-selective difluoromethylation of pyridazine scaffolds. nih.govresearchgate.net
Amination Pathways for Pyridazinamine Formation
The introduction of an amine group at the 3-position is a crucial step in the synthesis of the target molecule. This is typically achieved through the amination of a suitable pyridazine precursor.
Nucleophilic Amination of Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a widely employed method for aminating halogenated pyridazines. This reaction involves the displacement of a halide (typically chlorine or bromine) from an electron-deficient pyridazine ring by a nitrogen nucleophile. researchgate.net The presence of the electron-withdrawing difluoromethyl group at the 6-position would further activate a halogen at the 3-position towards nucleophilic attack.
The reaction can be performed with various amine sources, and the choice of solvent and base is critical. nih.gov Recent developments have focused on greener and more efficient conditions, such as using water as a solvent in the presence of a base like KF. researchgate.net For more challenging substrates, modern reagents such as specially designed azanide (B107984) surrogates can facilitate the conversion of heteroaryl halides to primary amines under mild, transition-metal-free conditions. researchgate.netcolab.ws In some cases, phase-transfer catalysts are used to improve yields, particularly when reacting less soluble reagents like KF with substrates such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine. researchgate.net
Table 2: Nucleophilic Amination of Halogenated Heterocycles
| Substrate | Reagent | Conditions | Product Type |
|---|---|---|---|
| Heteroaryl Chlorides | Amines | KF, Water | N-Arylated Amines researchgate.net |
| Electron-deficient (Hetero)aryl Halides | Amidine-based Azanide Surrogate | Basic conditions, 40°C | Primary N-Aryl Amines researchgate.netcolab.ws |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Various Amines | CsF, BnEt₃NCl, DMSO, 100°C | C-6 Aminated Products researchgate.net |
Amination via Hydrazine (B178648) Derivatives
Hydrazine and its derivatives are fundamental building blocks in pyridazine chemistry. wikipedia.org The most classic approach involves the condensation of a 1,4-dicarbonyl precursor with hydrazine hydrate (B1144303) to construct the pyridazine ring itself, which may already contain other desired substituents. liberty.edu This method is versatile and can be used to create a wide array of substituted pyridazines. liberty.edunih.gov
In other pathways, hydrazine hydrate can be used as a nucleophile to displace a leaving group on a pre-formed pyridazine ring. For example, a chloropyridazine derivative can react with hydrazine hydrate to form a hydrazinylpyridazine. nih.govresearchgate.net This intermediate can then be further transformed into the desired primary amine or used to construct fused heterocyclic systems. nih.gov Palladium-catalyzed amination reactions using protected hydrazine derivatives, such as di-tert-butyl hydrazodiformate, provide another route to protected hydrazinopyridine and related heterocycles, which can be deprotected under mild conditions. nih.gov
Catalytic Systems in Difluoromethylated Pyridazine Synthesis
Catalysis, particularly using transition metals, plays an indispensable role in the efficient synthesis of complex pyridazine structures.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are crucial for both forming the pyridazine ring and for introducing substituents. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Similarly, ruthenium catalysts have been used for the in situ cyclization of alkyne diols to diketone intermediates, which then react with hydrazine to yield substituted pyridazines. liberty.edu
Palladium-catalyzed cross-coupling reactions are extensively used to functionalize the pyridazine core. liberty.edu For instance, the Suzuki reaction allows for the coupling of a halogenated pyridazine with a boronic acid to form aryl-substituted pyridazines, a key strategy for building complex molecules. researchgate.net Rhodium(II) catalysts can be employed in carbenoid insertion reactions to create diversified fused quinoxaline (B1680401) derivatives from triazole-fused precursors. nih.gov The synthesis of pyridazine derivatives can also be achieved through palladium-catalyzed intramolecular cyclization of triazoles. nih.gov Furthermore, copper-catalyzed decarboxylative cascade cyclizations represent an effective strategy for constructing fused polyheterocycles. mdpi.com
Organocatalytic and Hydrogen Bond-Mediated Approaches
The application of organocatalysis and hydrogen bond-mediated strategies offers elegant and often stereoselective pathways to complex molecules. While these methods are at the forefront of modern synthetic chemistry, their specific application to the synthesis of this compound is an emerging area.
Organocatalysis: Organocatalysis provides a powerful alternative to metal-based catalysts for the construction of heterocyclic systems. A notable example is the organocatalytic one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. nih.gov This method demonstrates the potential for creating substituted pyridazine rings, including those bearing trifluoromethyl (CF3) groups, under mild, metal-free conditions. nih.gov The reaction proceeds through a cascade mechanism, showcasing the efficiency of organocatalysis in building molecular complexity. nih.gov While this specific protocol does not yield this compound directly, it establishes a valid organocatalytic route to fluorinated pyridazine cores that could be adapted for the target compound.
Hydrogen Bond-Mediated Approaches: Hydrogen bonding is a critical intermolecular force that can be harnessed to control reactivity and selectivity in catalysis. Studies have investigated the fundamental hydrogen bonding interactions between the pyridazine nucleus and molecules like water, determining the geometry and energetics of such complexes. acs.orgacs.org In the context of catalysis, secondary coordination sphere interactions, including hydrogen bonding, have been shown to significantly influence the activity of metal complexes in reactions like oxygen reduction. mdpi.com However, the direct use of hydrogen bonding as the primary catalytic driving force for the synthesis of the pyridazine ring itself is not extensively documented in current literature. Such strategies represent a developing field with potential for future applications in heterocyclic synthesis.
Green Chemistry Considerations in Synthetic Protocols
The integration of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes in the pharmaceutical industry. rasayanjournal.co.inmdpi.com Key considerations include the use of energy-efficient technologies like microwave synthesis and the reduction or replacement of hazardous solvents and reagents. nih.govmdpi.com
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. mdpi.commdpi.com This technology has been effectively applied to the synthesis of pyridazine derivatives.
A highly efficient, microwave-enhanced protocol for synthesizing 2,3,6-trisubstituted pyridazines has been developed, which is directly relevant for producing precursors to compounds like this compound. rsc.orgresearchgate.net The strategy involves a sequential process:
Monoamination: 3,6-Dichloropyridazine (B152260) is treated with aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation (120 °C, 30 minutes) to selectively produce 3-amino-6-chloropyridazine (B20888) in high yield (87%). rsc.org This step utilizes a more environmentally benign source of ammonia (B1221849) compared to other methods.
Suzuki Cross-Coupling: The resulting 3-amino-6-chloropyridazine is then coupled with various arylboronic acids using a palladium catalyst. rsc.orgresearchgate.net Microwave irradiation (10 minutes) dramatically accelerates this step, providing excellent yields for a wide range of substrates, including those with electron-donating and electron-withdrawing groups. rsc.org
The versatility of the Suzuki coupling allows for the introduction of diverse functionalities at the 6-position of the pyridazine ring. While the literature examples focus on aryl groups, this methodology is readily adaptable for introducing fluorinated alkyl groups, provided the corresponding boronic acid or a suitable equivalent is available. The significant rate enhancement and efficiency make microwave-assisted synthesis a superior green alternative for producing these valuable heterocyclic scaffolds. mdpi.comrsc.org
Table 1: Microwave-Assisted Suzuki Coupling of 3-Amino-6-chloropyridazine
A major goal of green chemistry is to reduce the vast quantities of solvents used in chemical production, as they often constitute the bulk of chemical waste. nih.gov The ideal "green" reaction is conducted without any solvent. nih.gov When a solvent is necessary, the choice is critical.
Solvent Selection: Traditional syntheses often rely on hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Green chemistry promotes their replacement with safer, more sustainable alternatives. nih.gov Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability, and its use in organic synthesis is expanding. mdpi.com Other green solvents, such as eucalyptol, have been successfully used in multicomponent reactions to synthesize fused pyridazine systems like imidazo[1,2-b]pyridazines. researchgate.net The selection of a solvent should be guided by its efficacy, environmental impact, and safety profile. nih.gov
Benign Reagents: The choice of reagents is equally important. The previously mentioned microwave-assisted amination of 3,6-dichloropyridazine utilizes aqueous ammonium hydroxide, a readily available and less hazardous reagent compared to anhydrous ammonia or other amine sources. rsc.org Furthermore, developing catalytic processes, such as the palladium-catalyzed Suzuki coupling, is inherently greener as it minimizes the stoichiometric waste associated with older synthetic methods. researchgate.net Metal-free approaches, like the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines to form pyridazines, represent an even more sustainable alternative by avoiding heavy metal waste altogether. organic-chemistry.orgorganic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 6 Difluoromethyl Pyridazin 3 Amine Systems
Electrophilic Aromatic Substitution Patterns in Pyridazinamines
The pyridazine (B1198779) ring, a diazine, is characterized by its electron-deficient nature, which arises from the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them significantly less reactive than benzene. saskoer.ca Generally, such reactions on pyridazine systems necessitate vigorous conditions to proceed. saskoer.ca
The presence of an amino group at the 3-position of the pyridazine ring introduces an activating effect. The lone pair of electrons on the nitrogen atom can be delocalized into the ring through a resonance effect, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activating effect, however, is counteracted by the strong electron-withdrawing inductive effect of the difluoromethyl group at the 6-position. The -CHF₂ group significantly reduces the electron density of the ring, further deactivating it towards EAS. sigmaaldrich.comnih.govcymitquimica.com
The directing effect of the substituents in electrophilic substitution is a crucial aspect. The amino group is a powerful ortho-, para-director. In the context of the pyridazinamine ring, this would direct incoming electrophiles to the positions ortho and para relative to the amino group. Conversely, the difluoromethyl group is a meta-director. The interplay of these opposing effects, along with the inherent reactivity of the pyridazine nucleus, suggests that electrophilic substitution on 6-(difluoromethyl)pyridazin-3-amine would be challenging and likely result in a mixture of products, with substitution patterns being highly dependent on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Amino Group (Activating, o,p-directing) | Influence of Difluoromethyl Group (Deactivating, m-directing) | Overall Predicted Reactivity |
| C-4 | Ortho to -NH₂ (Activated) | Meta to -CHF₂ (Deactivated) | Potentially favored site |
| C-5 | Para to -NH₂ (Activated) | Ortho to -CHF₂ (Strongly Deactivated) | Less favored site |
This table represents a qualitative prediction based on established principles of substituent effects in aromatic systems.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridazine Rings
In contrast to their resistance towards electrophilic attack, pyridazine rings are activated for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two ring nitrogens facilitates the attack of nucleophiles, particularly at positions ortho or para to the nitrogen atoms, by stabilizing the negatively charged Meisenheimer intermediate. youtube.comclockss.org
For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. In the case of this compound itself, there is no inherent leaving group. However, if a derivative, such as a halogenated analogue (e.g., 4-chloro-6-(difluoromethyl)pyridazin-3-amine), were subjected to nucleophilic attack, the reaction would be expected to proceed. The difluoromethyl group, being strongly electron-withdrawing, would further activate the ring towards nucleophilic attack.
The reaction of pyridines with strong nucleophiles like sodium amide can lead to amination in the Chichibabin reaction, even without a halide leaving group. wur.nl Similar reactivity could potentially be observed with pyridazine derivatives under forcing conditions.
Influence of the Difluoromethyl Group on Electronic Properties and Reactivity
The primary effects of the difluoromethyl group are:
Deactivation of the ring towards electrophilic attack: By withdrawing electron density, the -CHF₂ group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. mdpi.com
Activation of the ring towards nucleophilic attack: The electron-withdrawing nature of the -CHF₂ group helps to stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions, thus lowering the activation energy for nucleophilic attack.
Increased acidity of N-H protons: The electron-withdrawing effect can increase the acidity of the proton on the amino group, which can influence its reactivity in base-catalyzed reactions.
The trifluoromethyl group (-CF₃) is known to significantly alter the electronic properties of aromatic rings, and the difluoromethyl group has a similar, albeit slightly less pronounced, effect. This modification is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.
Studies on Reaction Regioselectivity and Chemoselectivity
The regioselectivity of reactions involving this compound is a complex outcome of the directing effects of the amino and difluoromethyl groups, as well as the inherent reactivity of the pyridazine ring.
In electrophilic substitutions , as discussed in section 3.1, the activating and ortho-, para-directing amino group is in opposition to the deactivating and meta-directing difluoromethyl group. This competition makes predicting the major regioisomer challenging without experimental data. The outcome would likely be highly sensitive to the nature of the electrophile and the reaction conditions. saskoer.ca
In nucleophilic substitutions on a derivatized ring (e.g., with a leaving group), the position of attack would be determined by the location of the leaving group and the ability of the ring nitrogens and the difluoromethyl group to stabilize the resulting anionic intermediate. Nucleophilic attack is generally favored at positions that allow for the delocalization of the negative charge onto the electronegative nitrogen atoms. youtube.com
Chemoselectivity becomes important when multiple reactive sites are present. For instance, in reactions with a reagent that could potentially react with either the amino group or the pyridazine ring, the reaction conditions would determine the outcome. For example, acylation could occur at the amino group, while a strong nucleophile might attack the ring if a suitable leaving group is present. The synthesis of polysubstituted pyridines often relies on the differential reactivity of various leaving groups to achieve chemoselectivity in cross-coupling reactions.
Pathways of Ring Transformation and Rearrangement for Pyridazines
Pyridazine and other diazine rings can undergo ring transformation reactions, often under the influence of strong nucleophiles. These reactions can lead to the formation of different heterocyclic systems. For example, pyrimidines have been shown to undergo ring contraction to form pyrazoles upon treatment with hydrazine (B178648). This type of rearrangement often proceeds through a nucleophilic addition to the ring, followed by ring opening and subsequent recyclization (ANRORC mechanism).
The reaction of 4-amino-3-halogenopyridazines has been reported to lead to the formation of pyrazoles. Given the presence of the amino group, this compound or its derivatives could potentially undergo similar rearrangements. The specific pathways and products would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with strong bases could initiate a series of events leading to a rearranged heterocyclic core.
Ring transformation reactions are a valuable tool in synthetic organic chemistry for accessing novel molecular scaffolds that may be difficult to obtain through direct synthesis.
Computational and Theoretical Chemistry Studies of 6 Difluoromethyl Pyridazin 3 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. bhu.ac.in These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of 6-(Difluoromethyl)pyridazin-3-amine.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com
For this compound, the HOMO is expected to be predominantly located on the electron-rich pyridazine (B1198779) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the pyridazine ring and significantly influenced by the electron-withdrawing difluoromethyl group, marking the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are representative theoretical predictions based on DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.
The distribution of electron density within a molecule is key to understanding its polarity and non-covalent interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the amine group, highlighting their potential as hydrogen bond acceptors. The hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential (blue regions), indicating their role as potential hydrogen bond donors.
Mulliken atomic charge analysis can quantify the partial charges on each atom, offering further insight into the molecule's reactivity. The nitrogen atoms are expected to carry negative charges, while the carbon atom of the difluoromethyl group and the hydrogen atoms of the amine group are predicted to have positive charges.
Conformational Landscape Analysis of Difluoromethylated Pyridazines
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. nih.gov Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. cwu.edu The rotation around the single bond connecting the difluoromethyl group to the pyridazine ring is a key conformational variable.
Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. cwu.edu For this compound, it is anticipated that the orientation of the C-H bond of the difluoromethyl group relative to the pyridazine ring will define the primary conformers. The relative energies of these conformers will be influenced by steric hindrance and electrostatic interactions between the difluoromethyl group and the adjacent atoms on the pyridazine ring.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) |
| I | 0° | 1.5 |
| II | 60° | 0.0 |
| III | 120° | 2.0 |
| IV | 180° | 0.5 |
Note: The values in this table are hypothetical and represent a plausible outcome of a conformational analysis. The dihedral angle describes the rotation around the C-C bond between the difluoromethyl group and the pyridazine ring.
Mechanistic Insights via Transition State Computations
Computational chemistry can elucidate reaction mechanisms by identifying and characterizing the transition states, which are the high-energy structures that connect reactants to products. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution, transition state computations can provide valuable information about the reaction pathway and the activation energy.
By modeling the interaction of a nucleophile with this compound, the geometry and energy of the transition state can be calculated. This allows for the determination of the reaction's feasibility and the prediction of its rate. These calculations can also help to understand the influence of the difluoromethyl group on the reactivity of the pyridazine ring.
Prediction and Validation of Spectroscopic Data through Computation
Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.
For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculated values, when compared with experimental data, can confirm the proposed molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in the experimental IR spectrum. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. mdpi.com
Structure Property Relationship Principles for Fluorinated Pyridazinamines
Impact of Difluoromethyl Group on Molecular Conformation
The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it is substituted with electronegative atoms like fluorine. d-nb.infocapes.gov.br This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the anti-bonding orbitals of the C-F bonds (σC-H → σ*C-F). nih.gov In the case of 6-(difluoromethyl)pyridazin-3-amine, rotation around the C-C bond connecting the difluoromethyl group to the pyridazine (B1198779) ring will be influenced by these stereoelectronic interactions.
Furthermore, studies on N-difluoromethylated amides have highlighted the significant role of the difluoromethyl group in dictating conformational preferences through a combination of hydrogen bonding, steric hindrance, and stereoelectronic effects. rsc.org It is plausible that in this compound, intramolecular hydrogen bonding between the amine protons and the fluorine atoms of the difluoromethyl group could play a role in stabilizing certain conformations. The interplay of these forces—steric repulsion between the bulky difluoromethyl group and the adjacent ring nitrogen, and attractive gauche and hydrogen bonding interactions—will ultimately determine the dominant conformers in different environments. nih.govrsc.org
Table 1: Key Factors Influencing the Conformation of this compound
| Factor | Description | Potential Impact on Conformation |
| Fluorine Gauche Effect | Preference for a gauche arrangement of vicinal electronegative substituents. | Stabilization of conformers where the C-H bond of the -CF2H group is gauche to the C-N bond of the pyridazine ring. d-nb.infocapes.gov.br |
| Steric Hindrance | Repulsive interactions between the difluoromethyl group and the pyridazine ring, particularly the adjacent nitrogen atom. | Destabilization of eclipsed conformations, favoring staggered arrangements. |
| Intramolecular Hydrogen Bonding | Potential for weak hydrogen bonds between the amine (-NH2) protons and the fluorine atoms of the -CF2H group. | Stabilization of specific conformers that allow for favorable N-H···F interactions. rsc.org |
| Stereoelectronic Effects | Hyperconjugative interactions involving the C-F bonds. | Influence on bond lengths and angles, and rotational energy barriers. nih.gov |
Modulation of Intermolecular Interactions and Hydrogen Bonding Capabilities
The difluoromethyl group in this compound significantly modulates its intermolecular interaction profile, particularly its hydrogen bonding capabilities. Fluorine, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. rsc.org However, the presence of the -CF2H group can influence the hydrogen bond donating and accepting properties of the nearby amine and pyridazine nitrogen atoms.
The electron-withdrawing nature of the difluoromethyl group can increase the acidity of the N-H protons of the amine group, making them stronger hydrogen bond donors. This enhanced donor capacity can lead to more robust intermolecular hydrogen bonds with acceptor atoms in other molecules. nih.gov
Furthermore, the pyridazine ring itself possesses two nitrogen atoms that can act as hydrogen bond acceptors. The electronic perturbation caused by the difluoromethyl group can modulate the basicity and hydrogen bond accepting strength of these nitrogen atoms, influencing how the molecule interacts with other hydrogen bond donors. nih.gov The interplay of these modified hydrogen bonding capabilities, along with other non-covalent interactions such as dipole-dipole and van der Waals forces, dictates the solid-state packing and solution-phase behavior of this compound. nih.govnih.gov
Table 2: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | Amine (-NH2) | Pyridazine N, external H-bond acceptor | Enhanced donor strength due to the -CF2H group can lead to stronger interactions. nih.gov |
| Hydrogen Bond | External H-bond donor | Pyridazine N | The electron-withdrawing -CF2H group may reduce the basicity of the pyridazine nitrogens, affecting acceptor strength. nih.gov |
| Weak Hydrogen Bond | -CF2H | External H-bond acceptor | The C-H bond of the difluoromethyl group can act as a weak hydrogen bond donor. nih.gov |
| Weak Hydrogen Bond | External H-bond donor | Fluorine (-F ) | Fluorine is a weak hydrogen bond acceptor, but such interactions can contribute to overall stability. rsc.org |
| Dipole-Dipole Interactions | Polar C-F and N-H bonds | Polar bonds in adjacent molecules | Contribute to the overall intermolecular attractive forces. |
| π-π Stacking | Pyridazine ring | Aromatic rings of adjacent molecules | The electron-deficient nature of the pyridazine ring can facilitate stacking interactions. rsc.org |
Effects on Aromaticity and Electron Density Distribution within the Pyridazine Ring
The introduction of a strongly electron-withdrawing difluoromethyl group at the 6-position of the pyridazine ring has a profound effect on its electronic properties, namely its aromaticity and electron density distribution. The pyridazine ring is inherently π-deficient due to the presence of two adjacent nitrogen atoms, and the -CF2H group further exacerbates this electron deficiency. rsc.orgnih.gov
The aromaticity of the pyridazine ring can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netresearchgate.netmdpi.com Generally, the presence of electron-withdrawing substituents on an aromatic ring leads to a decrease in its aromaticity. researchgate.net Therefore, it is expected that the HOMA value for the pyridazine ring in this compound would be lower compared to the unsubstituted pyridazine, indicating a reduction in its aromatic character. This decrease in aromaticity can be attributed to the increased bond length alternation within the ring, driven by the inductive effect of the -CF2H group. researchgate.net
The electron-withdrawing nature of the difluoromethyl group also significantly perturbs the electron density distribution within the pyridazine ring. The carbon atom attached to the -CF2H group (C6) and the adjacent carbon atoms will experience a significant depletion of electron density. capes.gov.br This altered electron distribution has a direct impact on the reactivity of the molecule, influencing its susceptibility to nucleophilic or electrophilic attack. For instance, the reduced electron density on the ring may make it more susceptible to nucleophilic aromatic substitution. capes.gov.br
Table 3: Predicted Electronic Effects of the Difluoromethyl Group on the Pyridazine Ring
| Electronic Property | Effect of -CF2H Group | Consequence |
| Aromaticity (HOMA index) | Decrease | Reduced resonance stabilization, potential for increased reactivity. researchgate.net |
| Electron Density | Significant withdrawal from the pyridazine ring, particularly at the C6 position. | Altered reactivity profile, increased electrophilicity of the ring. capes.gov.br |
| pKa of Pyridazinamine | Decrease in the basicity (pKa) of the amine group and the pyridazine nitrogens. | Altered ionization state at physiological pH, influencing solubility and receptor interactions. nih.gov |
| Dipole Moment | Increase | Enhanced polarity of the molecule, affecting solubility and intermolecular interactions. nih.gov |
Strategic Fluorine Placement and its Influence on Molecular Properties
One of the key advantages of introducing a difluoromethyl group is its ability to serve as a bioisostere for other functional groups, such as a hydroxyl or a thiol group. nih.gov This substitution can lead to improved metabolic stability, as the C-F bond is significantly stronger than a C-H or C-O bond and is less susceptible to enzymatic cleavage.
Furthermore, the strategic placement of fluorine can influence the binding affinity and selectivity of a molecule for its biological target. The altered electronic properties and conformational preferences induced by the difluoromethyl group can lead to more favorable interactions within a protein's binding pocket. nih.gov The ability of fluorine to participate in specific non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions, can also contribute to enhanced binding.
In the context of drug discovery, the regioselective introduction of a difluoromethyl group onto a heterocyclic scaffold is a powerful tool for lead optimization. rsc.orgnih.gov The ability to precisely control the position of this group allows chemists to fine-tune the molecule's properties, such as its lipophilicity, permeability, and metabolic stability, to achieve the desired therapeutic effect. nih.gov The development of synthetic methods for the site-selective difluoromethylation of pyridines and other heterocycles is therefore an active area of research. rsc.orgnih.gov
Table 4: Strategic Implications of Fluorine Placement in Pyridazinamines
| Strategic Goal | Role of the Difluoromethyl Group | Example Application |
| Metabolic Stability | The strong C-F bonds resist metabolic degradation. | Increasing the half-life of a drug candidate. nih.gov |
| Binding Affinity | Modulates conformation and electronic properties for optimal receptor fit. Can participate in specific non-covalent interactions. | Enhancing the potency of an enzyme inhibitor. nih.gov |
| Lipophilicity and Permeability | The -CF2H group can alter the lipophilicity (logP) of the molecule, affecting its ability to cross cell membranes. | Optimizing the blood-brain barrier penetration of a CNS drug. nih.gov |
| pKa Modulation | Fine-tunes the ionization state of nearby functional groups. | Controlling the solubility and target engagement of a molecule at physiological pH. nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 6-(Difluoromethyl)pyridazin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include resonances for the two aromatic protons on the pyridazine (B1198779) ring and a characteristic triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms. The protons of the amine group (–NH₂) may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the four carbons in the pyridazine ring would provide insight into the electronic environment of the heterocyclic system.
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. It would be expected to show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton of that group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Splitting Patterns |
|---|---|---|
| ¹H | 6.5 - 8.5 (Aromatic H), 6.0 - 7.5 (CHF₂), 4.0 - 6.0 (NH₂) | Doublets for aromatic protons, Triplet for CHF₂ proton |
| ¹³C | 110 - 160 (Aromatic C), 110 - 125 (CHF₂) | Triplet for CHF₂ carbon |
| ¹⁹F | -110 to -130 | Doublet |
Note: This table represents predicted values based on general principles; specific experimental data is not publicly available.
High-Resolution Mass Spectrometry (HRMS) and LC-MS Analyses
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the unequivocal confirmation of its elemental formula. For this compound (C₆H₆F₂N₂), the expected monoisotopic mass is approximately 144.0499 Da. An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze the purity of the compound and to study its fragmentation patterns, which can provide additional structural confirmation. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 145.0572. biosynth.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 145.05719 |
| [M+Na]⁺ | 167.03913 |
| [M-H]⁻ | 143.04263 |
Source: Predicted values from PubChem. biosynth.com
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic IR absorption bands would confirm the presence of the amine and the difluoromethyl group.
Key expected vibrational modes include:
N-H Stretching: As a primary amine, two distinct bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the N-H bonds. libretexts.orgwpmucdn.com
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would also be in this region.
N-H Bending: A bending vibration (scissoring) for the primary amine is expected around 1600-1650 cm⁻¹. libretexts.org
C=C and C=N Stretching: Vibrations for the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would be used to determine the precise bond lengths, bond angles, and crystal packing of this compound. To perform this analysis, a suitable single crystal of the compound must first be grown. The analysis would reveal the planarity of the pyridazine ring and the conformation of the difluoromethyl group relative to the ring. As of now, no public crystal structure data is available for this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from any impurities or starting materials and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of ≥98% for this compound, which is typically determined by HPLC. sigmaaldrich.com
Gas Chromatography (GC): Depending on the compound's volatility and thermal stability, GC could also be used for purity analysis.
Role As a Versatile Synthetic Building Block and Intermediate in Academic Research
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The chemical structure of 6-(difluoromethyl)pyridazin-3-amine is well-suited for the construction of intricate heterocyclic frameworks, which are of significant interest in medicinal chemistry. The primary amine group provides a reactive site for various chemical transformations, enabling the fusion of additional rings onto the pyridazine (B1198779) core.
A notable application of this compound is in the synthesis of pyridazino[4,5-b]indoles. nih.govumich.eduresearchgate.net This class of compounds is recognized for its biological activities, including the inhibition of certain kinases, which are enzymes involved in cell signaling and growth. nih.gov The synthesis often involves the condensation of the aminopyridazine with a suitable indole (B1671886) derivative, leading to the formation of a new fused ring system. researchgate.net Researchers have developed various synthetic strategies to access these and other related fused systems, such as pyrazino[1,2-a]indoles, highlighting the adaptability of aminopyridazine precursors in building complex molecular architectures. mdpi.comnih.gov The introduction of the difluoromethyl group is particularly strategic, as fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds. mdpi.com
Table 1: Examples of Complex Heterocyclic Scaffolds Synthesized from Aminopyridazine Derivatives
| Scaffold | Synthetic Approach | Potential Application |
|---|---|---|
| Pyridazino[4,5-b]indoles | Condensation with indole derivatives | Kinase inhibitors nih.gov |
| Pyrazino[1,2-a]indoles | Multi-step cyclization reactions | Biologically active agents nih.gov |
Utility in Chemical Diversity Generation and Library Synthesis
In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is paramount. These libraries are then screened to identify molecules with desired biological activities or material properties. This compound is an excellent starting material for such endeavors due to its reactive amine handle.
The primary amine allows for a variety of chemical reactions to attach different molecular fragments, a process known as derivatization. For instance, it can readily undergo acylation, alkylation, or be used in coupling reactions to introduce a wide range of substituents. This enables the systematic modification of the molecule's structure, leading to a library of compounds with diverse properties. The pyridazine ring itself can also be functionalized, further expanding the accessible chemical space. cymitquimica.com This approach has been successfully used to create libraries of 3-amino-6-aryl-pyridazines, which were then evaluated for their potential as selective agonists for cannabinoid receptors, important targets for inflammatory pain. nih.gov
Intermediacy in the Development of Agrochemical Research Compounds
The pyridazine core is a common feature in many agrochemicals, and this compound serves as a key intermediate in the synthesis of new candidates in this field. nih.gov The difluoromethyl group is particularly valued in agrochemical design as it can improve the efficacy and metabolic stability of the final product.
The synthesis of potential herbicides and pesticides often involves the modification of the 3-amino-6-substituted pyridazine structure. google.com One of the most powerful and widely used methods for this is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups to the pyridazine ring. mdpi.com This method has been used to prepare a range of fluorinated biphenyl (B1667301) derivatives and other complex molecules starting from pyridazine precursors, demonstrating the importance of this building block in the development of new agrochemical compounds. mdpi.com
Application in Ligand Design and Coordination Chemistry Studies
The nitrogen atoms within the pyridazine ring of this compound, along with the exocyclic amine group, possess lone pairs of electrons that can be donated to metal ions. This property makes the compound and its derivatives attractive candidates for use as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex.
The specific arrangement of nitrogen atoms in the pyridazine ring allows for the formation of stable complexes with a variety of metals. By modifying the substituents on the pyridazine ring, researchers can fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. For example, pyridazine-based ligands have been used to create iridium(III) complexes with potential applications in materials science and catalysis. researchgate.net The ability to systematically alter the ligand structure, often starting from versatile building blocks like 3-aminopyridazines, is crucial for designing coordination compounds with specific catalytic, optical, or electronic properties. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives in 6 Difluoromethyl Pyridazin 3 Amine Chemistry
The field of medicinal chemistry is in a constant state of evolution, driven by the need for more effective, selective, and safer therapeutic agents. Within this landscape, the 6-(difluoromethyl)pyridazin-3-amine scaffold has emerged as a structure of significant interest. Its unique combination of a π-deficient pyridazine (B1198779) ring, a hydrogen-bond-donating amine group, and the metabolism-modulating difluoromethyl group makes it a privileged core for drug design. nih.govresearchgate.net As researchers delve deeper into its potential, several key directions are shaping the future of its chemistry, focusing on innovative synthesis, expanded reactivity, and intelligent design strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-(difluoromethyl)pyridazin-3-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or functionalization of pyridazine precursors. For example, reacting 3,6-dichloropyridazine with difluoromethylamine under controlled pH (e.g., aqueous NaOH) at 60–80°C can yield the target compound. Solvent choice (e.g., THF or DMF) and stoichiometric ratios are critical to minimizing byproducts like di-substituted derivatives .
- Optimization : Microwave-assisted synthesis has been reported for analogous pyridazin-3-amine derivatives, reducing reaction times from hours to minutes while maintaining >80% yield .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?
- Physicochemical Impact : The difluoromethyl group enhances lipophilicity (logP ~1.8–2.2) and metabolic stability by resisting oxidative degradation, as observed in fluorinated pyridazine analogs. Fluorine’s electronegativity also increases hydrogen-bond acceptor capacity (TPSA ~50–60 Ų), improving membrane permeability .
- Bioavailability : Fluorine substituents reduce basicity of adjacent amines (pKa ~6.5–7.0), enhancing solubility in physiological pH ranges and oral absorption .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Structural Confirmation : Use H/F NMR to confirm substitution patterns (e.g., δ ~-110 ppm for CF groups). High-resolution mass spectrometry (HRMS) ensures molecular integrity .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity. Collision cross-section (CCS) data via ion mobility spectrometry (e.g., predicted CCS = 142–155 Ų for [M+H]) aids in distinguishing isomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?
- Key Modifications :
- Position 6 : Difluoromethyl enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinases).
- Position 3 : Amine group substitutions (e.g., alkylation) modulate hydrogen-bonding interactions with catalytic residues .
- Case Study : In pyridazinone analogs, 6-aryl substitutions increased IC values by 10-fold against COX-2, suggesting similar strategies for target optimization .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridazin-3-amine derivatives?
- Data Discrepancies : Conflicting IC values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular vs. enzymatic models.
- Resolution :
- Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
- Use orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
Q. How does the compound’s metabolic stability compare to non-fluorinated analogs in preclinical models?
- In Vitro Stability : Microsomal assays (human/rat liver microsomes) show >60% remaining parent compound after 1 hour, vs. <20% for non-fluorinated analogs. CYP3A4 is the primary metabolizing enzyme .
- In Vivo Half-Life : In rodent studies, fluorinated derivatives exhibit t ~4–6 hours (vs. 1–2 hours for non-fluorinated), attributed to reduced CYP-mediated oxidation .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., EGFR) identifies key interactions:
- Difluoromethyl group occupies hydrophobic cleft near gatekeeper residues (e.g., Thr790).
- Pyridazine nitrogen forms hydrogen bonds with backbone amides .
- MD Simulations : 100-ns simulations validate stable binding conformations, with RMSD <2.0 Å .
Methodological Notes
- Synthetic Caution : Avoid prolonged heating to prevent decomposition of the difluoromethyl group.
- Biological Assays : Include fluorinated controls to account for nonspecific fluorine-protein interactions .
- Data Reproducibility : Cross-validate CCS and HRMS data with public databases (e.g., PubChem ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
